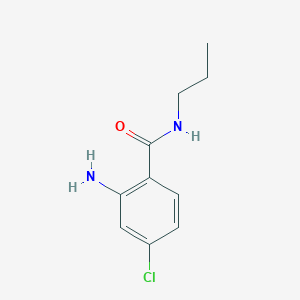
N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide” is a chemical compound with the linear formula C25H25NO2 . It has a molecular weight of 371.484 . The CAS number for this compound is 329777-49-3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C25H25NO2 . This indicates that the molecule is composed of 25 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Corrosion Inhibition Applications : A study by Abu-Rayyan et al. (2022) discusses the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research indicates that such compounds, including N,N-dibenzyl-3-(4-ethoxyphenyl)acrylamide, could be effective in protecting metals from corrosion, which is significant in industrial processes.
Pharmaceutical Research : Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new acrylamide derivatives with potential pharmaceutical applications, including cytotoxicity against cancer cells. This study, found in Scientia Pharmaceutica, highlights the potential of acrylamide derivatives in developing novel anticancer drugs.
Polymer Stabilization : Yachigo et al. (1988) investigated the use of acrylamide derivatives as thermal stabilizers for butadiene polymers. Their research, published in Polymer Degradation and Stability, suggests that these compounds can enhance the thermal stability of certain polymers, which is valuable in material science and engineering.
Biochemistry Applications : The work of Eftink and Ghiron (1976) in Biochemistry demonstrates the use of acrylamide in probing protein structures. Acrylamide can be an efficient quencher of tryptophanyl fluorescence, which helps in understanding protein conformations and interactions.
Polymeric Micelles in Drug Delivery : Jiang et al. (2014) in Colloid and Polymer Science discuss the preparation of polymeric micelles using acrylamide derivatives. These micelles can be used for controlled drug release, showcasing the potential of acrylamide derivatives in creating effective drug delivery systems.
Polymer Chemistry : Fleischmann and Ritter (2013), as published in Macromolecular Rapid Communications, investigated the copolymerization of N-(isopropyl)acrylamide with acrylamide derivatives. This research contributes to the development of new polymers with unique properties, relevant in various industrial applications.
Propiedades
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-28-24-16-13-21(14-17-24)15-18-25(27)26(19-22-9-5-3-6-10-22)20-23-11-7-4-8-12-23/h3-18H,2,19-20H2,1H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYODTRIVBVNIY-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)


![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)





![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)
![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)